An In-depth Technical Guide to 5-Fluoroamylamine: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 5-Fluoroamylamine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by this halogen can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target. 5-Fluoroamylamine, a simple yet versatile building block, embodies the potential of this strategy. This guide, intended for the discerning researcher, provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for this important intermediate. By elucidating the causality behind its characteristics and providing robust experimental frameworks, we aim to empower scientists to confidently integrate 5-fluoroamylamine into their research and development endeavors.
Molecular Structure and Physicochemical Properties
5-Fluoroamylamine, with the systematic IUPAC name 5-fluoropentan-1-amine, is a primary alkylamine bearing a terminal fluorine atom. This seemingly simple modification of pentylamine introduces significant changes to its electronic and physical properties.
Molecular Structure:
The structure of 5-fluoroamylamine is characterized by a five-carbon aliphatic chain with an amino group at one terminus (C1) and a fluorine atom at the other (C5).
Caption: 2D Structure of 5-Fluoroamylamine
Physicochemical Data:
| Property | 5-Fluoroamylamine | n-Pentylamine (for comparison) | Source |
| Molecular Formula | C₅H₁₂FN | C₅H₁₃N | PubChem[1] |
| Molecular Weight | 105.15 g/mol | 87.16 g/mol | PubChem[1] |
| CAS Number | 592-79-0 | 110-58-7 | PubChem[1] |
| Boiling Point | 67-67.5 °C at 50 Torr | 104 °C at 760 mmHg | ChemBK[2], PubChem[3] |
| Estimated: ~125-130 °C at 760 mmHg | |||
| Density | Estimated: 0.865 g/mL | 0.752 g/mL at 25 °C | ChemBK[2], ChemicalBook[4] |
| pKa (of conjugate acid) | Predicted: 10.44 | 10.63 | ChemBK[2], ChemicalBook[4] |
| Solubility | Soluble in water and common organic solvents | Miscible with water, soluble in alcohol and ether | General amine properties[5][6] |
| XLogP3 | 0.7 | 1.5 | PubChem[1] |
The introduction of the highly electronegative fluorine atom has a notable effect on the molecule's properties. The predicted boiling point is slightly higher than that of n-pentylamine, likely due to increased polarity and dipole-dipole interactions. The lower predicted XLogP3 value suggests that 5-fluoroamylamine is more hydrophilic than its non-fluorinated counterpart, a crucial consideration in drug design for modulating solubility and membrane permeability. The basicity, as indicated by the predicted pKa of the conjugate acid, is expected to be slightly lower than that of n-pentylamine due to the electron-withdrawing inductive effect of the distal fluorine atom.[7]
Spectroscopic Characterization
Unequivocal identification of 5-fluoroamylamine relies on a combination of spectroscopic techniques. Below are the expected spectral data based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 5-fluoroamylamine, with both ¹H and ¹³C NMR providing a wealth of information, particularly due to the presence of the NMR-active ¹⁹F nucleus.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Couplings (J, Hz) |
| ~4.45 | dt | 2H | H-5 (-CH₂F) | ¹⁹F-¹H (J_HF) ≈ 47 Hz (triplet), ³J_HH ≈ 6 Hz (triplet) |
| ~2.70 | t | 2H | H-1 (-CH₂NH₂) | ³J_HH ≈ 7 Hz |
| ~1.75 | m | 2H | H-4 (-CH₂CH₂F) | |
| ~1.55 | m | 2H | H-2 (-CH₂CH₂NH₂) | |
| ~1.45 | m | 2H | H-3 (-CH₂CH₂CH₂-) | |
| ~1.30 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Key Couplings (J, Hz) |
| ~84.0 | d | C-5 (-CH₂F) | ¹J_CF ≈ 165 Hz |
| ~42.0 | s | C-1 (-CH₂NH₂) | |
| ~32.5 | d | C-2 (-CH₂CH₂NH₂) | ⁴J_CF ≈ 4 Hz |
| ~30.0 | d | C-4 (-CH₂CH₂F) | ²J_CF ≈ 20 Hz |
| ~22.0 | d | C-3 (-CH₂CH₂CH₂-) | ³J_CF ≈ 5 Hz |
Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 5-fluoroamylamine will exhibit characteristic absorption bands for the primary amine and the alkyl fluoride functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, two bands | N-H symmetric and asymmetric stretching (primary amine) |
| 2940-2860 | Strong | C-H stretching (aliphatic) |
| 1650-1580 | Medium | N-H bending (scissoring) |
| 1470-1450 | Medium | C-H bending (scissoring) |
| 1150-1050 | Strong | C-F stretching |
| 910-665 | Broad, medium | N-H wagging |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 5-fluoroamylamine will lead to fragmentation patterns characteristic of primary amines and alkyl fluorides.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 105, corresponding to the molecular weight of the compound. Due to the nitrogen rule, the molecular ion peak will have an odd m/z value. The intensity of this peak may be weak.[8][9]
-
Alpha-Cleavage: The most significant fragmentation for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This will result in a prominent base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion.[10][11]
-
Loss of HF: A peak at m/z = 85, corresponding to [M-HF]⁺, may be observed.
-
Loss of an Alkyl Radical: Fragmentation of the pentyl chain can lead to a series of peaks separated by 14 Da (CH₂).
-
Fluorine-containing Fragments: Fragments containing the fluorine atom, such as [C₄H₈F]⁺ at m/z = 75, may also be present.
Synthesis and Reactivity
A robust understanding of the synthesis and reactivity of 5-fluoroamylamine is essential for its effective utilization.
Synthetic Methodologies
Several synthetic routes can be envisioned for the preparation of 5-fluoroamylamine. Two plausible and practical methods are detailed below.
Method 1: From 1-Bromo-5-fluoropentane
This approach involves the nucleophilic substitution of bromide with an amine source. To avoid over-alkylation, a large excess of ammonia or a protected amine equivalent is typically used.
Caption: Synthesis of 5-Fluoroamylamine from 1-Bromo-5-fluoropentane.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 1-bromo-5-fluoropentane (1.0 eq) in ethanol.
-
Amination: Cool the solution to -78 °C and condense a large excess of anhydrous ammonia (e.g., 20 eq) into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 48-72 hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up: Carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in water and make the solution basic with the addition of aqueous NaOH. Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoroamylamine can be purified by fractional distillation under reduced pressure.
Method 2: From 5-Amino-1-pentanol
This two-step synthesis involves the conversion of the terminal hydroxyl group to a fluorine atom.
Caption: Synthesis of 5-Fluoroamylamine from 5-Amino-1-pentanol.
Experimental Protocol:
-
Protection of the Amine: Dissolve 5-amino-1-pentanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM). To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain N-Boc-5-amino-1-pentanol.
-
Fluorination: Dissolve the protected amino alcohol (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up and Deprotection: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry, and concentrate. The crude N-Boc-5-fluoroamylamine can be deprotected without further purification by dissolving it in DCM and adding an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir for 1-2 hours at room temperature.
-
Purification: Concentrate the reaction mixture and dissolve the residue in water. Wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities. Basify the aqueous layer with NaOH and extract the product with DCM. Dry the organic extracts and purify by distillation as described in Method 1.
Reactivity Profile
The reactivity of 5-fluoroamylamine is dominated by the nucleophilic primary amine, with the terminal fluorine atom exerting a modest electronic influence.
-
Nucleophilicity of the Amine: The primary amine is a good nucleophile and will readily participate in reactions such as acylation, alkylation, and reductive amination. The electron-withdrawing effect of the fluorine atom at the 5-position is attenuated by the intervening alkyl chain, so the nucleophilicity of the amine is only slightly reduced compared to n-pentylamine.[7]
-
Reactivity of the C-F Bond: The carbon-fluorine bond is strong and generally unreactive towards nucleophilic substitution under standard conditions.
-
Basicity: As a primary amine, 5-fluoroamylamine is basic and will form ammonium salts upon treatment with acids. This property is important for its purification and handling.
Applications in Research and Drug Development
The unique combination of a reactive primary amine and a metabolically stabilizing fluorine atom makes 5-fluoroamylamine an attractive building block in medicinal chemistry.
Caption: Synthetic utility of 5-fluoroamylamine in drug discovery.
-
Introduction of Fluorinated Moieties: The primary application of 5-fluoroamylamine is as a synthon to introduce a fluoropentyl group into a larger molecule. This can be used to block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The fluorine atom can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
PET Imaging: While not directly a PET agent, the non-radioactive "cold" standard of ¹⁸F-labeled tracers could be synthesized from 5-fluoroamylamine for use in analytical and competitive binding assays.
While specific examples of marketed drugs containing the 5-fluoroamylamine fragment are not prevalent, its utility as a building block is evident in the patent literature for the synthesis of a wide range of biologically active compounds.
Safety and Handling
5-Fluoroamylamine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is a flammable liquid and vapor. It causes severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Fluorine notes. October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization". [Link]
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